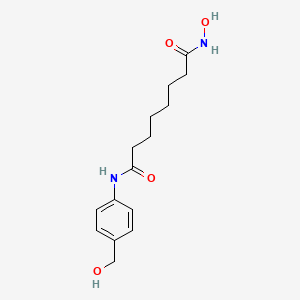
Guanidine, 1,1-dipropyl-, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1,1-dipropyl-, nitrate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable salts with acids. This compound is a derivative of guanidine, where the hydrogen atoms are replaced by propyl groups, and it is combined with nitrate to form a salt. Guanidine compounds are widely used in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1-dipropyl-, nitrate typically involves the reaction of 1,1-dipropylguanidine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_3\text{H}_7\text{NHC(NH)}\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_3\text{H}_7\text{NHC(NH)}\text{NH}_2\text{NO}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 1,1-dipropyl-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler guanidine derivatives.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while substitution can produce a variety of alkylated guanidines.
Wissenschaftliche Forschungsanwendungen
Guanidine, 1,1-dipropyl-, nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of guanidine, 1,1-dipropyl-, nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine nitrate: A simpler derivative of guanidine with similar basicity and reactivity.
1,1-Dimethylguanidine nitrate: Another derivative with methyl groups instead of propyl groups.
1,1-Diethylguanidine nitrate: Similar structure with ethyl groups.
Uniqueness
Guanidine, 1,1-dipropyl-, nitrate is unique due to the presence of propyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other guanidine derivatives and suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
329-72-6 |
|---|---|
Molekularformel |
C7H18N4O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1,1-dipropylguanidine;nitric acid |
InChI |
InChI=1S/C7H17N3.HNO3/c1-3-5-10(6-4-2)7(8)9;2-1(3)4/h3-6H2,1-2H3,(H3,8,9);(H,2,3,4) |
InChI-Schlüssel |
ZFWZMVNLGUGFKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=N)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




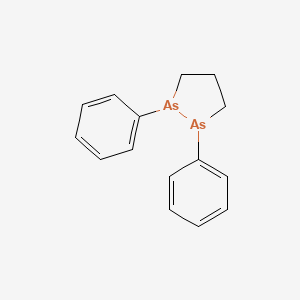
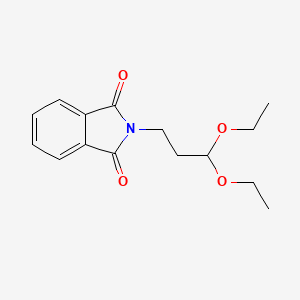
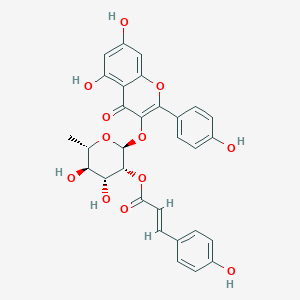
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
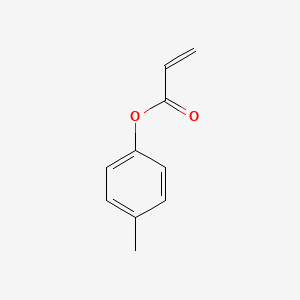
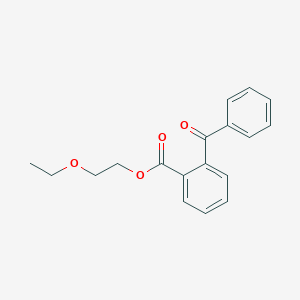
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
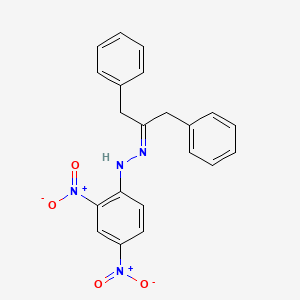
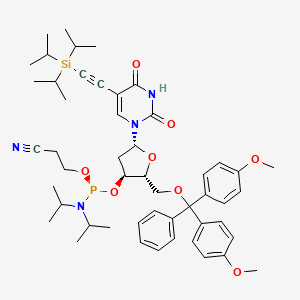

![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
